5-bromo-2-methoxyphenyl acetate
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Overview
Description
Acetic acid–5-bromo-2-methoxyphenol (1/1) is a chemical compound that combines acetic acid and 5-bromo-2-methoxyphenol in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxyphenol involves a three-step reaction process:
Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected by acetylation using acetic anhydride under the catalysis of sulfuric acid.
Bromination: The protected compound undergoes bromination using bromine in the presence of iron powder as a catalyst.
Deacetylation: The final step involves deacetylation in a sodium hydrogen carbonate solution to yield 5-bromo-2-methoxyphenol.
Industrial Production Methods
Industrial production of 5-bromo-2-methoxyphenol follows similar synthetic routes but on a larger scale, ensuring the use of appropriate safety measures and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–5-bromo-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
Acetic acid–5-bromo-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research explores its potential use in developing new pharmaceuticals.
Industry: It serves as a precursor in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid–5-bromo-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyphenol: Shares similar structural features but lacks the acetic acid component.
2-Bromo-2-(4-methoxyphenyl)acetic acid: Another related compound with different functional groups.
Uniqueness
Acetic acid–5-bromo-2-methoxyphenol is unique due to its combination of acetic acid and 5-bromo-2-methoxyphenol, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
acetic acid;5-bromo-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2.C2H4O2/c1-10-7-3-2-5(8)4-6(7)9;1-2(3)4/h2-4,9H,1H3;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKDFQOBSHWDQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=C(C=C(C=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30792865 |
Source
|
Record name | Acetic acid--5-bromo-2-methoxyphenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30792865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66037-04-5 |
Source
|
Record name | Acetic acid--5-bromo-2-methoxyphenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30792865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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